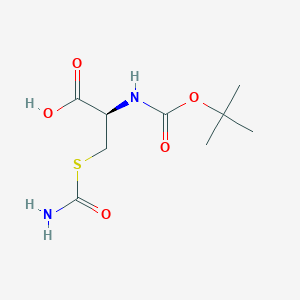
Boc-S-carbamoyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-S-carbamoyl-L-cysteine, also known as (2R)-2-amino-3-carbamoylsulfanylpropanoic acid, is a derivative of the amino acid cysteine. It is characterized by the presence of a carbamoyl group attached to the sulfur atom of cysteine and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and various biochemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
Wissenschaftliche Forschungsanwendungen
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Wirkmechanismus
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-carbamoyl-L-cysteine: Lacks the Boc protecting group.
S-ethyl-carbamoyl-L-cysteine: Contains an ethyl group instead of a Boc group.
S-chloroethyl-carbamoyl-L-cysteine: Contains a chloroethyl group instead of a Boc group.
Uniqueness
Boc-S-carbamoyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during peptide synthesis. This makes it a valuable compound in the synthesis of complex peptides and proteins.
Eigenschaften
Molekularformel |
C9H16N2O5S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


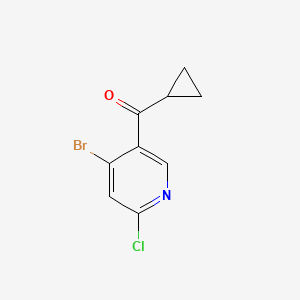
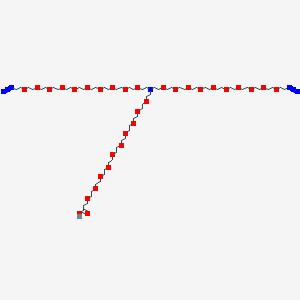
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
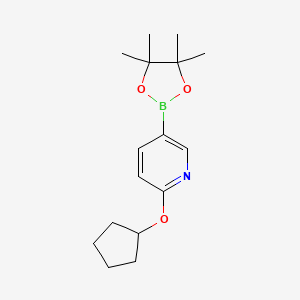
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)

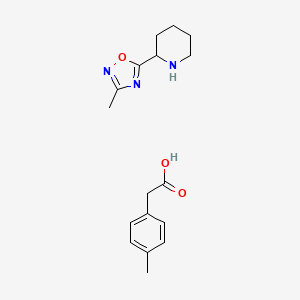

![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)


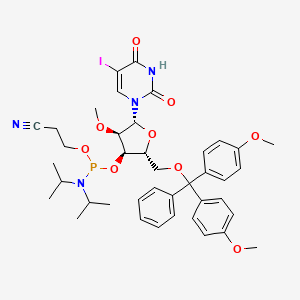
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
